molecular formula C14H23NO3 B6207078 tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate CAS No. 2703780-32-7

tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate

Cat. No. B6207078
CAS RN: 2703780-32-7
M. Wt: 253.3
InChI Key:
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Description

Tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate, also known as TBOC, is an organic compound that is used in a variety of scientific research applications. It is a small molecule that is composed of a tertiary butyl group, a cyclopentyl group, and a pyrrolidine ring. TBOC is an important synthetic intermediate in the synthesis of many biologically active compounds, including pharmaceuticals and agrochemicals. TBOC is also used in the synthesis of chiral compounds, peptides, and peptidomimetics.

Scientific Research Applications

Tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate is used in a variety of scientific research applications. It is used in the synthesis of a variety of biologically active compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of chiral compounds, peptides, and peptidomimetics. tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate is also used in the synthesis of macrocyclic compounds, which are important in medicinal chemistry. Additionally, tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate is used in the synthesis of fluorinated compounds, which are important in materials science.

Mechanism of Action

Tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate is an organic compound that acts as a synthetic intermediate in the synthesis of many biologically active compounds. tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate acts as a nucleophile and can react with electrophiles such as halides, aldehydes, and ketones to form new compounds. Additionally, tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate can act as a catalyst in the synthesis of certain compounds.
Biochemical and Physiological Effects
tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate is an organic compound that is used in scientific research applications. It is not known to have any direct biochemical or physiological effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate is an important synthetic intermediate in the synthesis of many biologically active compounds. It has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. Additionally, tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate can be used as a catalyst in the synthesis of certain compounds. However, tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate is not suitable for use in some laboratory experiments due to its low solubility in water and its low reactivity with certain compounds.

Future Directions

Tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate is an important synthetic intermediate in the synthesis of many biologically active compounds. There are several potential future directions for the use of tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate in scientific research. One potential future direction is the development of new methods for the synthesis of tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate. Additionally, tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate could be used in the synthesis of new pharmaceuticals and agrochemicals. tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate could also be used in the synthesis of new materials, such as polymers and nanomaterials. Finally, tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate could be used in the synthesis of new chiral compounds, peptides, and peptidomimetics.

Synthesis Methods

Tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate can be synthesized through a number of different methods. One of the most common methods is the reaction of tert-butyl bromide with 2-oxocyclopentyl pyrrolidine in the presence of a base such as potassium carbonate. This reaction produces a tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate. Other methods for synthesizing tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate include the reaction of tert-butyl bromide with cyclopentanone, the reaction of tert-butyl bromide with 2-oxocyclopentyl aldehyde, and the reaction of tert-butyl bromide with 2-oxocyclopentyl alcohol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-pyrrolidinecarboxylate with 2-oxocyclopentanecarboxylic acid in the presence of a coupling agent such as DCC or EDC. The resulting intermediate is then treated with tert-butylamine to yield the final product.", "Starting Materials": [ "tert-butyl 3-pyrrolidinecarboxylate", "2-oxocyclopentanecarboxylic acid", "coupling agent (DCC or EDC)", "tert-butylamine" ], "Reaction": [ "Step 1: Dissolve tert-butyl 3-pyrrolidinecarboxylate and 2-oxocyclopentanecarboxylic acid in a suitable solvent such as dichloromethane or DMF.", "Step 2: Add a coupling agent such as DCC or EDC to the reaction mixture and stir at room temperature for several hours.", "Step 3: Remove the dicyclohexylurea precipitate by filtration and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting intermediate in a suitable solvent such as ethanol or methanol.", "Step 5: Add tert-butylamine to the reaction mixture and stir at room temperature for several hours.", "Step 6: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization." ] }

CAS RN

2703780-32-7

Molecular Formula

C14H23NO3

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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